N-Cyclohexanoyl dopamine

Description

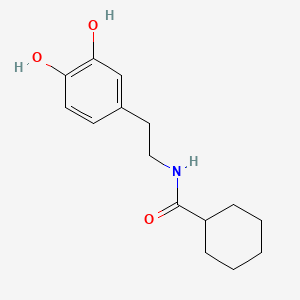

N-Cyclohexanoyl dopamine is a synthetic dopamine derivative in which a cyclohexanoyl group is conjugated to the ethylamine side chain of dopamine. This modification alters its physicochemical properties, such as lipophilicity and receptor-binding affinity, compared to native dopamine. The cyclohexanoyl moiety may enhance blood-brain barrier penetration or stability, distinguishing it from other dopamine derivatives .

Properties

CAS No. |

42600-76-0 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C15H21NO3/c17-13-7-6-11(10-14(13)18)8-9-16-15(19)12-4-2-1-3-5-12/h6-7,10,12,17-18H,1-5,8-9H2,(H,16,19) |

InChI Key |

DVVWLVZJHKEGRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Steps:

-

Activation of Carboxylic Acid : Cyclohexanoic acid reacts with a coupling agent (e.g., thionyl chloride) to form cyclohexanoyl chloride.

-

Acylation : Dopamine’s amine group attacks the electrophilic carbonyl carbon of cyclohexanoyl chloride, releasing HCl and forming the amide bond.

Hydrolysis of the Amide Bond

The cyclohexanoyl group introduces stability but remains susceptible to acid- or base-catalyzed hydrolysis :

-

Acidic Conditions : Hydrolysis regenerates dopamine and cyclohexanoic acid.

-

Basic Conditions : Forms a carboxylate salt and dopamine.

Factors Influencing Hydrolysis :

-

pH : Rates increase under extreme pH conditions.

-

Temperature : Elevated temperatures accelerate hydrolysis.

Oxidation Reactions

The catechol moiety (dihydroxyphenyl group) in N-Cyclohexanoyl dopamine undergoes oxidation , similar to unmodified dopamine:

Oxidation Pathways:

| Reaction Conditions | Products | Notes |

|---|---|---|

| Autoxidation (O₂, pH > 7) | Dopamine quinone, cyclohexanoyl byproduct | Forms reactive quinones, leading to polymerization. |

| Enzymatic (e.g., tyrosinase) | Cyclized derivatives | Potential neurotoxic intermediates. |

Electrophilic Aromatic Substitution

The aromatic ring in this compound participates in reactions such as:

-

Nitration : Introduces nitro groups at ortho/para positions.

-

Sulfonation : Forms sulfonic acid derivatives under concentrated H₂SO₄.

Stability and Reactivity

| Property | This compound | Dopamine |

|---|---|---|

| Solubility in Water | Low (hydrophobic tail) | High |

| Oxidation Rate | Slower (steric hindrance) | Faster |

Potential Side Reactions

-

Alkylation/Acylation of Hydroxyl Groups : Under strong basic conditions, the phenolic -OH groups may react with alkyl halides or anhydrides.

-

Chelation with Metal Ions : The catechol group binds Fe³⁺/Cu²⁺, influencing redox activity.

Research Gaps and Limitations

While existing data highlight this compound’s synthetic and hydrolytic pathways, detailed kinetic studies (e.g., , for hydrolysis) and spectroscopic characterization (e.g., NMR/FT-IR of intermediates) remain underreported. Further investigations into its enzymatic interactions (e.g., with monoamine oxidases) are warranted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Nicotinoyl Dopamine

- Structural Differences: The nicotinoyl group (pyridine-3-carboxamide) replaces the cyclohexanoyl group. This introduces a polar aromatic ring, reducing lipophilicity compared to N-cyclohexanoyl dopamine.

- Molecular Formula: C₁₄H₁₄N₂O₃ vs. C₁₃H₁₇NO₃ (estimated for this compound) .

- D2) .

N-Oleoyldopamine

- Structural Differences : An oleoyl (C18:1 fatty acid) chain is conjugated to dopamine, significantly increasing lipophilicity.

- Molecular Formula: C₂₆H₄₁NO₃ vs. C₁₃H₁₇NO₃ .

- Functional Impact: The fatty acid chain enables integration into lipid membranes, possibly targeting peripheral cannabinoid receptors (e.g., TRPV1) rather than CNS dopamine receptors, unlike this compound .

Sulfonamide Cyclohexylamine Derivatives

- Example : N-Cyclohexyl-N-methylbenzenesulfonamide.

- This contrasts with the ester/amide linkage in this compound, which may prioritize membrane permeability over receptor affinity .

Pharmacodynamic and Receptor-Binding Profiles

Dopamine Receptor Modulation

- D1-like vs. D2-like Receptors: Studies on dopamine analogs suggest that acyl modifications (e.g., cyclohexanoyl) may bias signaling toward D1-like receptors (D1, D5), which are linked to excitatory neuronal responses. This contrasts with D2-like antagonists (e.g., sulpiride), which suppress inhibitory pathways .

- Empirical Data: Neuronal firing assays show that dopamine derivatives with bulky substituents (e.g., cyclohexanoyl) produce variable effects on spike frequency and half-width, indicating receptor subtype-specific modulation .

Peripheral vs. Central Effects

- This compound: Likely crosses the blood-brain barrier due to moderate lipophilicity, targeting CNS receptors.

- N-Oleoyldopamine : Primarily acts peripherally (e.g., immune cells, vascular endothelia) due to high lipid solubility .

Comparative Data Table

| Compound | Molecular Formula | Substituent | Lipophilicity (LogP)* | Primary Target Receptors | CNS Penetration |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₃ | Cyclohexanoyl | ~2.5 (estimated) | D1-like | High |

| N-Nicotinoyl dopamine | C₁₄H₁₄N₂O₃ | Nicotinoyl | ~1.8 | D2-like | Moderate |

| N-Oleoyldopamine | C₂₆H₄₁NO₃ | Oleoyl | ~7.0 | TRPV1/CB1 | Low |

| Native dopamine | C₈H₁₁NO₂ | None | ~0.6 | D1/D2/D3/D4/D5 | High |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Implications and Gaps

- Therapeutic Potential: this compound’s balance of lipophilicity and receptor specificity warrants investigation in neurodegenerative diseases (e.g., Alzheimer’s), where dopamine receptor dysregulation is implicated .

- Comparative Studies : Direct electrophysiological comparisons with analogs (e.g., N-oleoyldopamine) are needed to clarify receptor subtype selectivity and downstream signaling effects .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing N-Cyclohexanoyl dopamine with high purity?

- Answer : Synthesis should prioritize regioselective acylation of dopamine’s amine group using cyclohexanoyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates. Stability tests under varying pH and temperature conditions are recommended to confirm compound integrity .

- Key Parameters : Reaction stoichiometry (1:1.2 dopamine-to-acyl chloride ratio), inert atmosphere (N₂), and post-synthesis characterization via NMR and HPLC .

Q. How can researchers validate the pharmacological mechanism of this compound in dopamine receptor activation?

- Answer : Use in vitro competitive binding assays (e.g., radioligand displacement with [³H]SCH-23390 for D1 receptors) to measure affinity (Ki). Pair this with functional assays (cAMP modulation in HEK293 cells) to assess agonist/antagonist activity. Cross-validate findings using knockout murine models to isolate receptor-specific effects .

Q. What analytical techniques are most robust for characterizing this compound’s structural and functional properties?

- Answer :

- Structural : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; FT-IR to identify carbonyl (C=O) and amine (N-H) stretches.

- Functional : Cyclic voltammetry to assess redox behavior (critical for dopamine analog stability).

- Purity : HPLC with UV detection (λ = 280 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How should experimental design address contradictions in reported receptor affinity data for this compound?

- Answer : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., assay type, cell line variability). Replicate experiments under standardized conditions (e.g., uniform cell lines, ligand concentrations) and apply statistical validation (e.g., Bland-Altman plots) to quantify inter-study variability .

Q. What strategies optimize in vivo studies of this compound’s neuroprotective effects?

- Answer :

- Model Selection : Use 6-OHDA-lesioned rodents for Parkinson’s disease models, with intraperitoneal administration (dosage range: 5–20 mg/kg).

- Endpoint Metrics : Quantify tyrosine hydroxylase (TH) immunoreactivity in striatal regions and behavioral outcomes (rotarod performance).

- Safety : Adhere to protocols for handling neurotoxic intermediates (e.g., PPE, fume hoods) as per SDS guidelines .

Q. How can researchers resolve stability challenges of this compound in aqueous solutions?

- Answer : Stabilize the compound using lyophilization with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -80°C. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and UPLC-MS to identify breakdown products .

Q. What advanced statistical methods are recommended for analyzing dose-response data in this compound studies?

- Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use Bayesian hierarchical modeling to account for inter-animal variability in longitudinal studies. Validate with bootstrap resampling (≥1000 iterations) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.